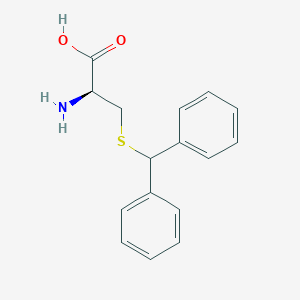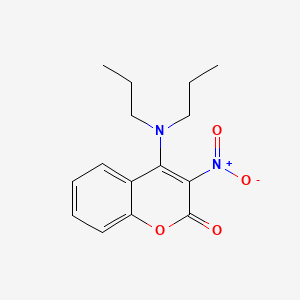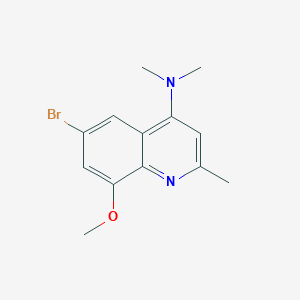![molecular formula C6H5IN4S B11836105 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)
3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-6-(metiltio)-1H-pirazolo[3,4-d]pirimidina es un compuesto heterocíclico que pertenece a la clase de pirazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones en química medicinal. La presencia de yodo y grupos metiltio en la estructura de 3-Iodo-6-(metiltio)-1H-pirazolo[3,4-d]pirimidina la convierte en un compuesto único con interesantes propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Iodo-6-(metiltio)-1H-pirazolo[3,4-d]pirimidina normalmente implica los siguientes pasos:
Formación del anillo de pirazol: El paso inicial implica la formación del anillo de pirazol a través de la reacción de hidrazina con un β-cetoéster.
Ciclización: El intermedio de pirazol se cicla con un reactivo adecuado para formar el núcleo de pirazolopirimidina.
Sustitución de metiltio: El paso final implica la sustitución de un grupo metiltio en la posición deseada utilizando un agente metiltilante.
Métodos de producción industrial
Los métodos de producción industrial para 3-Iodo-6-(metiltio)-1H-pirazolo[3,4-d]pirimidina pueden implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, mejores condiciones de reacción y procesos escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Iodo-6-(metiltio)-1H-pirazolo[3,4-d]pirimidina experimenta varios tipos de reacciones químicas, incluidas:
Reacciones de sustitución: El átomo de yodo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, particularmente en el grupo metiltio.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar estructuras más complejas.
Reactivos y condiciones comunes
Yodación: Yodo o N-yodosuccinimida (NIS) en presencia de una base.
Sustitución de metiltio: Agentes metiltilante como disulfuro de dimetilo o sales de metiltiolato.
Reacciones de acoplamiento: Catalizadores de paladio, bases y ligandos apropiados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales que reemplazan al átomo de yodo.
Aplicaciones Científicas De Investigación
3-Iodo-6-(metiltio)-1H-pirazolo[3,4-d]pirimidina tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como inhibidor de cinasas, lo que puede ser útil en la terapia contra el cáncer.
Estudios biológicos: Se utiliza en ensayos biológicos para estudiar sus efectos en diversas vías celulares.
Biología química: El compuesto sirve como herramienta para sondear sistemas biológicos y comprender el papel de objetivos moleculares específicos.
Aplicaciones industriales:
Mecanismo De Acción
El mecanismo de acción de 3-Iodo-6-(metiltio)-1H-pirazolo[3,4-d]pirimidina implica su interacción con objetivos moleculares específicos, como las cinasas. El compuesto se une al sitio de unión de ATP de la cinasa, inhibiendo su actividad y afectando así las vías de señalización descendentes. Esta inhibición puede conducir a la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
3-Iodo-1H-pirazolo[3,4-d]pirimidina: Carece del grupo metiltio, lo que puede afectar su actividad biológica.
6-(Metiltio)-1H-pirazolo[3,4-d]pirimidina: Carece del átomo de yodo, lo que puede influir en su reactividad e interacciones con los objetivos moleculares.
3-Bromo-6-(metiltio)-1H-pirazolo[3,4-d]pirimidina: Estructura similar con bromo en lugar de yodo, lo que puede alterar sus propiedades químicas y reactividad.
Singularidad
La presencia de ambos grupos yodo y metiltio en 3-Iodo-6-(metiltio)-1H-pirazolo[3,4-d]pirimidina la hace única en comparación con sus análogos. Estos grupos funcionales contribuyen a su reactividad química distintiva y potenciales actividades biológicas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C6H5IN4S |
|---|---|
Peso molecular |
292.10 g/mol |
Nombre IUPAC |
3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5IN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) |
Clave InChI |
ZGUBRPZJGATADZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=NNC(=C2C=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)







![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)

